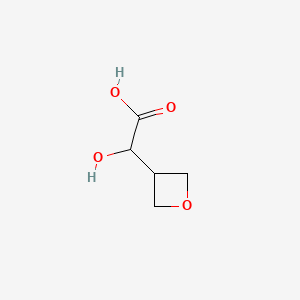

2-Hydroxy-2-(oxetan-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(oxetan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(5(7)8)3-1-9-2-3/h3-4,6H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZBOASSRSBTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Hydroxy-2-(oxetan-3-yl)acetic acid: A Versatile Building Block for Modern Drug Discovery

Abstract

The oxetane ring has emerged from a niche curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of properties—a compact, polar, three-dimensional, and metabolically robust scaffold—offers a powerful tool to overcome common challenges in drug development, such as poor solubility and metabolic instability.[1][2][3][4] This guide provides an in-depth exploration of 2-Hydroxy-2-(oxetan-3-yl)acetic acid, a bifunctional building block poised for significant utility. We present a robust, logical synthetic pathway, a comprehensive characterization protocol, and an expert perspective on the practical considerations essential for its successful application in research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.

The Strategic Value of the Oxetane Motif in Medicinal Chemistry

For decades, medicinal chemists have relied on a standard toolkit of functional groups to optimize lead compounds. However, the increasing complexity of biological targets necessitates a move towards more three-dimensional and physicochemically nuanced molecules.[3] The oxetane ring has proven to be a valuable addition to this modern toolkit.

Key Advantages of Incorporating Oxetanes:

-

Solubility Enhancement: The polar oxygen atom and its hydrogen bond accepting capability can significantly improve the aqueous solubility of a parent molecule, a critical factor for bioavailability.[3][5]

-

Metabolic Stability: Oxetanes often serve as bioisosteres for metabolically labile groups like gem-dimethyl or carbonyl functionalities, enhancing the metabolic half-life of a drug candidate.[5][6]

-

Improved Pharmacokinetic Profile: By modulating properties such as lipophilicity (LogD) and amine basicity (pKa), the introduction of an oxetane can fine-tune the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[2][4]

-

Vectorial Exit and Target Engagement: The distinct three-dimensional geometry of the oxetane ring provides a defined exit vector from a core scaffold, allowing for precise probing of protein binding pockets and the formation of favorable interactions.

2-Hydroxy-2-(oxetan-3-yl)acetic acid is particularly valuable as it combines the beneficial properties of the oxetane core with two orthogonal functional handles—a secondary alcohol and a carboxylic acid. This bifunctionality allows for its versatile incorporation into a wide array of molecular architectures through esterification, amidation, or etherification, making it an ideal scaffold for building compound libraries for screening and lead optimization.

Proposed Synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid

While numerous methods exist for forming oxetane rings, a practical approach to the target molecule involves the functionalization of a readily available precursor, oxetan-3-one. The following two-step protocol is based on well-established organometallic and hydrolytic reactions.

Synthetic Workflow Overview

The proposed pathway involves a Reformatsky-type reaction to construct the α-hydroxy ester intermediate, followed by saponification to yield the final carboxylic acid. This approach is favored for its reliability and operational simplicity.

Caption: Proposed two-step synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate

-

Activation of Zinc: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add zinc dust (1.2 eq). Activate the zinc by stirring with 1 M HCl, followed by sequential washes with deionized water, ethanol, and diethyl ether, then dry thoroughly under high vacuum.

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.

-

Initiation: In a separate flask, prepare a solution of oxetan-3-one (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF. Add a small portion of this solution to the zinc suspension and gently heat to initiate the reaction (indicated by slight bubbling or an exothermic event).

-

Addition and Reflux: Once initiated, add the remaining oxetan-3-one/bromoacetate solution dropwise to maintain a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 2-3 hours until TLC or LC-MS analysis indicates the consumption of oxetan-3-one.

-

Expert Insight: The success of the Reformatsky reaction is highly dependent on the quality and activation of the zinc. Anhydrous conditions are critical to prevent quenching of the organozinc intermediate.

-

-

Workup and Purification: Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the intermediate ester.

Step 2: Synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid

-

Saponification: Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Acidification and Extraction: Once the reaction is complete, concentrate the mixture in vacuo to remove the THF. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1 M HCl. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (5x).

-

Expert Insight: Repeated extractions are often necessary due to the high polarity and water solubility of the target acid.

-

-

Final Product Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-Hydroxy-2-(oxetan-3-yl)acetic acid. The product may be a solid or a viscous oil. Further purification can be achieved by recrystallization if a solid is obtained.

A Critical Note on Stability: The Isomerization Pitfall

A crucial, often overlooked, aspect of working with oxetane-carboxylic acids is their potential for instability. Under thermal stress or prolonged storage, these molecules can undergo an intramolecular ring-opening reaction to form more stable five- or six-membered lactones.[7][8][9] This isomerization is driven by the release of ring strain from the four-membered oxetane.

Caption: Potential isomerization pathway of oxetane-carboxylic acids.

Trustworthiness and Self-Validation:

To ensure the integrity of your material, it is imperative to:

-

Characterize Immediately: Analyze the final product by NMR and LC-MS immediately after synthesis and purification.

-

Store Properly: Store the compound at low temperatures (≤ 4 °C), under an inert atmosphere, and protected from light. For long-term storage, consider converting the acid to a more stable salt (e.g., sodium or lithium salt).

-

Re-analyze Before Use: Before using the material in a subsequent reaction, re-check its purity by HPLC or ¹H NMR to confirm that significant degradation has not occurred.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 2-Hydroxy-2-(oxetan-3-yl)acetic acid. The following table summarizes the expected data from standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Chemical Shift (δ, ppm): - ~4.8-4.6 (m, 4H, -O-CH₂ -CH-CH₂ -O-)- ~4.4 (m, 1H, -CH₂-CH -CH₂-)- ~4.2 (s, 1H, -CH (OH)-)- ~11-13 (br s, 1H, -COOH )- ~5-7 (br s, 1H, -OH )Notes: The oxetane protons will exhibit complex second-order coupling. The acidic and hydroxyl protons are exchangeable with D₂O. |

| ¹³C NMR | Chemical Shift (δ, ppm): - ~175 (-C OOH)- ~75 (-C H(OH)-)- ~72 (-O-C H₂-)- ~35 (-CH₂-C H-CH₂-)Notes: The two methylene carbons of the oxetane ring may have slightly different chemical shifts. |

| Mass Spec. (ESI-MS) | Negative Ion Mode: Expected [M-H]⁻ at m/z 147.03Positive Ion Mode: Expected [M+Na]⁺ at m/z 171.03Formula: C₅H₈O₄, Exact Mass: 148.04 |

| FTIR | Wavenumber (cm⁻¹): - 3400-2500 (very broad, O-H stretch from carboxylic acid and alcohol)- ~1720 (sharp, C=O stretch from carboxylic acid)- ~980 (C-O-C stretch, characteristic of oxetane ring) |

| HPLC Purity | Method: Reversed-phase C18 column.Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid.[10]Detection: UV at 210 nm or ELSD/CAD.Expected Result: Purity >95%. |

References

-

Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis. [Link]

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(15), 10257–10275. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. International Conference on Material Science and Mechanical Engineering. [Link]

-

Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. [Link]

-

Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. [Link]

-

Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ResearchGate. [Link]

-

Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ali, M. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1318. [Link]

-

Singh, A., & Singh, R. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(1), 21–64. [Link]

-

Singh, A., & Singh, R. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(1), 21–64. [Link]

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). MDPI. [Link]

-

Battellino, T., Ogata, K., Spicer, V., Ishihama, Y., & Krokhin, O. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research, 22(2), 629–636. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-2-(oxetan-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The oxetane ring is a valuable structural motif in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2][3][4][5] Its incorporation can lead to enhanced aqueous solubility, improved metabolic stability, and altered lipophilicity, all critical parameters in the optimization of pharmacokinetic and pharmacodynamic profiles.[1][2][6] This guide provides a comprehensive technical overview of the core physicochemical properties of a key exemplar, 2-Hydroxy-2-(oxetan-3-yl)acetic acid. While specific experimental data for this compound is not extensively available in public literature, this document outlines the predicted properties and provides detailed, field-proven experimental protocols for their determination. This allows researchers to either verify the predicted values or establish a baseline characterization for this and structurally related compounds. We will delve into the causality behind experimental choices and present self-validating systems for robust data generation.

Introduction: The Strategic Value of the Oxetane Moiety

The strategic incorporation of small, strained rings has become a cornerstone of contemporary drug design. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly powerful tool for medicinal chemists.[3][5] Its unique combination of polarity, three-dimensionality, and metabolic robustness allows for the circumvention of common liabilities associated with more traditional functional groups.[5][6]

The value proposition of the oxetane motif is multi-faceted:

-

Enhanced Aqueous Solubility: The polar oxygen atom and the compact, rigid structure of the oxetane ring contribute to its hydrogen-bond accepting capabilities, often leading to a significant increase in aqueous solubility when used to replace less polar groups like a gem-dimethyl moiety.[5][6]

-

Improved Metabolic Stability: The strained four-membered ring of oxetane is generally resistant to metabolic degradation by liver enzymes, which can extend the in vivo half-life of a drug candidate.[5]

-

Modulation of Lipophilicity: The introduction of an oxetane can fine-tune the lipophilicity (logP) of a molecule, a critical parameter influencing its permeability, distribution, and off-target effects.[4]

-

Structural Rigidity and Vectorial Exit: The defined three-dimensional structure of the oxetane ring can provide a specific exit vector for substituents, allowing for precise positioning within a biological target's binding site.[5]

2-Hydroxy-2-(oxetan-3-yl)acetic acid incorporates both the beneficial oxetane ring and a hydrophilic alpha-hydroxy acid functionality, making it an intriguing building block for drug discovery. A thorough understanding of its fundamental physicochemical properties is paramount for its effective application.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods provide valuable estimates for the physicochemical properties of 2-Hydroxy-2-(oxetan-3-yl)acetic acid. These predictions serve as a crucial starting point for experimental design and characterization. For a structurally related compound, 2-(oxetan-3-yl(pyridin-3-yl)amino)acetic acid, a predicted pKa of 3.38 and a boiling point of 423.13 °C have been reported, offering some context for the likely properties of our target molecule.[7]

Table 1: Predicted Physicochemical Properties of 2-Hydroxy-2-(oxetan-3-yl)acetic acid

| Property | Predicted Value | Significance in Drug Discovery |

| pKa | ~3.5 - 4.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| logP | -1.0 to 0.5 | Indicates the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. |

| Aqueous Solubility | High | A key determinant of bioavailability and suitability for aqueous formulations. |

| Melting Point (°C) | 120 - 150 | Influences solid-state properties, formulation development, and stability. |

| Boiling Point (°C) | > 250 (decomposes) | Important for purification and assessing thermal stability. |

| Polar Surface Area (Ų) | ~70 - 80 | Correlates with membrane permeability and oral bioavailability. |

Note: These are estimated values and require experimental verification.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 2-Hydroxy-2-(oxetan-3-yl)acetic acid. The rationale behind each methodological choice is explained to ensure a thorough understanding of the process.

Acid Dissociation Constant (pKa) Determination by Potentiometric Titration

The pKa is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For an acidic compound, this influences its interaction with biological targets and its ability to cross cellular membranes. Potentiometric titration is a highly accurate and reliable method for pKa determination.[8]

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of 2-Hydroxy-2-(oxetan-3-yl)acetic acid.

-

Dissolve the compound in 50 mL of deionized, carbonate-free water. Gentle warming may be applied if necessary, followed by cooling to room temperature.

-

Add a small amount of a concentrated solution of an inert electrolyte (e.g., potassium chloride) to maintain a constant ionic strength throughout the titration.

-

-

Titration Setup and Calibration:

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

-

Fill a burette with a standardized solution of sodium hydroxide (e.g., 0.1 M).

-

Immerse the calibrated pH electrode and a stirrer in the analyte solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be determined from the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[9]

-

Lipophilicity (logP) Determination by the Shake-Flask Method

LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity. It is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method, while traditional, remains the gold standard for accurate logP determination.[4][10][11]

Caption: Workflow for logP determination by the shake-flask method.

-

Preparation of Phases:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by separation of the two phases. This pre-saturation is crucial to prevent volume changes during the experiment.

-

-

Partitioning:

-

Prepare a stock solution of 2-Hydroxy-2-(oxetan-3-yl)acetic acid in either the water-saturated n-octanol or n-octanol-saturated water. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

In a suitable vessel (e.g., a separatory funnel or a screw-capped tube), add a known volume of the stock solution and a known volume of the other phase.

-

Shake the vessel for a sufficient time to allow for the partitioning equilibrium to be reached (typically 1-2 hours).

-

-

Phase Separation and Analysis:

-

Allow the two phases to separate completely. Centrifugation can be used to accelerate this process.

-

Carefully withdraw an aliquot from each phase, taking care not to cross-contaminate.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation:

-

The logP is calculated using the following formula: logP = log ( [Concentration in n-octanol phase] / [Concentration in aqueous phase] )

-

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability. The shake-flask method is a reliable technique for determining thermodynamic solubility.[12][13]

-

Sample Preparation:

-

Add an excess amount of solid 2-Hydroxy-2-(oxetan-3-yl)acetic acid to a known volume of purified water (or a relevant buffer solution) in a sealed container. The excess solid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation and Quantification:

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

-

-

Reporting:

-

The aqueous solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

-

Melting Point Determination by the Capillary Method

The melting point is a key indicator of a compound's purity and is important for solid-state characterization and formulation development. The capillary method is a simple and widely used technique for its determination.[3][14][15][16]

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube in a melting point apparatus.[16]

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[3]

-

Record the temperature range from the point at which the first droplet of liquid appears (onset of melting) to the point at which the entire sample has melted into a clear liquid (complete melting).[3]

-

Boiling Point Determination by Ebulliometry

The boiling point provides information about the volatility and thermal stability of a compound. Ebulliometry is a precise method for determining the boiling point of a liquid.[1][5][17] Given that alpha-hydroxy acids can be prone to decomposition at high temperatures, this measurement should be performed with caution.

-

Apparatus Setup:

-

Use an ebulliometer, which is designed to accurately measure the boiling point by ensuring that the thermometer is in equilibrium with the boiling liquid and its vapor.[5]

-

-

Measurement:

-

Place the liquid sample of 2-Hydroxy-2-(oxetan-3-yl)acetic acid (if it is a liquid at room temperature, or a molten sample if the melting point is not excessively high) into the boiling flask of the ebulliometer.

-

Heat the sample to a gentle boil.

-

Record the temperature at which the liquid and vapor are in equilibrium, as indicated by a stable temperature reading on the thermometer.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and assessing the purity of 2-Hydroxy-2-(oxetan-3-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[18][19][20]

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expected signals would include those for the protons on the oxetane ring, the methine proton adjacent to the hydroxyl and carboxyl groups, and the exchangeable protons of the hydroxyl and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts of the carbons will be indicative of their functionalization (e.g., the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, and the carbons of the oxetane ring).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[21][22][23]

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.[22][24]

-

C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.[22][24]

-

C-O Stretch: An absorption band in the 1320-1210 cm⁻¹ region will correspond to the C-O stretching of the carboxylic acid and the ether linkages of the oxetane ring.[22]

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound.[6][25][26][27]

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the exact mass of 2-Hydroxy-2-(oxetan-3-yl)acetic acid.

-

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide further structural information, as the molecule breaks apart in a predictable manner.

Conclusion

2-Hydroxy-2-(oxetan-3-yl)acetic acid represents a valuable chemical entity with significant potential in drug discovery, largely due to the advantageous properties conferred by the oxetane ring. This guide has provided a comprehensive framework for understanding and determining its core physicochemical properties. While predicted values offer a useful starting point, the detailed experimental protocols herein provide the necessary tools for researchers to obtain robust and reliable data. A thorough characterization of these fundamental properties is an indispensable step in the journey of transforming a promising molecule into a viable therapeutic agent.

References

-

Burrows, C. J., & Ryder, T. R. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11925-11977. [Link]

-

Jatana, N., & Wuest, W. M. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 13(8), 914-935. [Link]

-

Carreira, E. M., & Fessard, T. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12375-12391. [Link]

-

Grokipedia. (2026, January 7). Ebulliometer. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

Protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Wipf, P., & Graham, T. H. (2010). Oxetanes in drug discovery: structural and synthetic insights. Current opinion in drug discovery & development, 13(6), 743–753. [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Modern Physics Insights. (2024, May 27). Ebulliometer Uses | Precision, Calibration & Efficiency. [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. [Link]

-

The Blog - Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

ASTM. (2010, December 31). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]

-

LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Massachusetts Institute of Technology. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. [Link]

-

American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. [Link]

-

ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

-

Avdeef, A., & Llinàs, A. (2012). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. ADMET & DMPK, 1(1), 1-16. [Link]

-

Ibarra-Montaño, M. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Spectroscopic and Electrochemical Methods. Journal of Applied Solution Chemistry and Modeling, 4(1), 7-16. [Link]

-

ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

ResearchGate. (n.d.). Prediction of Physicochemical Properties. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

-

ResearchGate. (n.d.). The Prediction of Physicochemical Properties. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Ebulliometer - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. 2-(oxetan-3-yl(pyridin-3-yl)amino)acetic acid CAS#: 1547107-46-9 [m.chemicalbook.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. web.williams.edu [web.williams.edu]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. westlab.com [westlab.com]

- 17. merriam-webster.com [merriam-webster.com]

- 18. omicsonline.org [omicsonline.org]

- 19. researchgate.net [researchgate.net]

- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. echemi.com [echemi.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. uab.edu [uab.edu]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Oxetane-Carboxylic Acid Motif: A Technical Guide to Its Discovery, Synthesis, and Transformative Role in Drug Development

Abstract

The strategic incorporation of small, strained heterocycles has become a pillar of modern medicinal chemistry. Among these, the oxetane ring—a four-membered cyclic ether—has transitioned from a synthetic curiosity to a cornerstone of rational drug design.[1] This guide provides an in-depth analysis of the discovery, synthesis, and profound significance of oxetane-containing scaffolds, with a particular focus on their application as carboxylic acid bioisosteres and modulators of physicochemical properties. We will explore the causality behind the selection of this motif, detail robust synthetic protocols for its incorporation, and present quantitative data and clinical case studies that validate its transformative impact on drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the oxetane motif to overcome prevalent challenges in ADME-Tox and target engagement.

The Emergence of the Oxetane Ring: A Paradigm Shift in Molecular Design

For decades, the oxetane ring was largely an academic footnote. Its inherent ring strain, approximately 25.5 kcal/mol, suggested instability, limiting its consideration in complex molecular architectures.[2] However, a "rediscovery" period beginning in the mid-2000s, spearheaded by seminal work from academic and industrial labs, revealed that this strain imparts a unique and highly desirable set of properties.[3][4] Unlike flat, aromatic systems, the oxetane ring is a compact, polar, and distinctly three-dimensional motif with a high degree of sp³-hybridization.[1][3]

This combination of features allows it to act as a powerful tool for modulating molecular properties. The oxygen atom serves as a strong hydrogen bond acceptor, while the ring's rigid, slightly puckered conformation can enforce a specific geometry on a molecule, acting as a "conformational lock".[5][6] This newfound appreciation, coupled with the development of more reliable synthetic methods, has fueled the inclusion of oxetanes into a multitude of drug discovery programs, moving them from the periphery to the core of modern medicinal chemistry.[3][7]

Foundational Synthetic Strategies for Oxetane Scaffolds

The primary barrier to the early adoption of oxetanes was a lack of versatile and scalable synthetic methods.[3] Today, several robust strategies exist, enabling the routine incorporation of this valuable motif. Below are two foundational protocols.

Protocol 2.1: Intramolecular Cyclization via Williamson Ether Synthesis

This is one of the most common and reliable methods for forming the oxetane ring, proceeding from a 1,3-diol or a related precursor. The causality behind this choice rests on the high efficiency of intramolecular reactions to form small rings and the ready availability of the starting materials.

Methodology:

-

Activation of the Primary Hydroxyl: Start with a suitable 1,3-diol. Selectively activate the primary hydroxyl group as a good leaving group (e.g., tosylate, mesylate) while the tertiary hydroxyl remains. This selectivity is typically achieved due to the lower steric hindrance of the primary position.

-

Deprotonation: Treat the resulting mono-sulfonate ester with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) in an aprotic solvent like THF. The base selectively deprotonates the more hindered tertiary alcohol, forming an alkoxide.

-

Intramolecular SN2 Cyclization: The generated alkoxide acts as an internal nucleophile, attacking the carbon bearing the sulfonate leaving group in an intramolecular SN2 reaction. This backside attack results in the formation of the strained four-membered oxetane ring.

-

Purification: Following reaction completion, quench the reaction carefully with water, extract the product with an organic solvent, and purify using column chromatography.

Protocol 2.2: The Paternò–Büchi Reaction

First reported in 1909, the Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[8][9] It offers a direct route to the oxetane core, forming two new carbon-oxygen and carbon-carbon bonds in a single step. Its utility is rooted in its convergent nature.

Methodology:

-

Reactant Preparation: Dissolve the carbonyl compound (e.g., benzaldehyde) and an excess of the alkene (e.g., 2,3-dimethyl-2-butene) in an appropriate solvent (e.g., acetonitrile) in a quartz reaction vessel. The quartz vessel is critical as it is transparent to the required UV light.

-

Photochemical Irradiation: Irradiate the solution with a high-pressure mercury lamp (typically >254 nm) at room temperature. The carbonyl compound absorbs a photon, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

-

Cycloaddition: The excited triplet carbonyl adds to the ground-state alkene, typically via a diradical intermediate, which then cyclizes to form the oxetane ring.[9]

-

Workup and Purification: After the starting material is consumed (monitored by TLC or GC), concentrate the reaction mixture under reduced pressure. Purify the resulting regioisomeric mixture of oxetanes by flash chromatography.

Recent advancements have enabled this reaction using visible light and a photocatalyst, enhancing its safety, scalability, and functional group tolerance.[10]

The Oxetane Moiety as a Bioisosteric Powerhouse

The true significance of the oxetane motif in modern drug discovery lies in its role as a bioisostere—a chemical substituent that can replace another with similar physical or chemical properties, leading to a beneficial change in biological activity.[11]

The Oxetan-3-ol: A Superior Carboxylic Acid Mimic

The replacement of a carboxylic acid is a common goal in medicinal chemistry to overcome liabilities such as poor permeability, rapid metabolism, and potential for off-target ionic interactions. Oxetan-3-ol has emerged as a highly effective bioisostere for the carboxylic acid group.[12][13][14]

-

Mimicking Interactions: The hydroxyl group of oxetan-3-ol can replicate the critical hydrogen bond donor/acceptor interactions of a carboxylic acid within a receptor binding pocket.[14]

-

Modulating Acidity: Unlike carboxylic acids (pKa ~4-5), oxetan-3-ol is not acidic and remains neutral at physiological pH. This prevents the formation of an anionic charge, which can drastically improve membrane permeability and reduce interactions with efflux pumps.[6]

-

Improving Lipophilicity: The replacement often leads to an increase in lipophilicity, which can be advantageous for CNS penetration and other pharmacokinetic properties.[14]

Replacing Carbonyl and gem-Dimethyl Groups

The oxetane ring is also a validated isostere for two other ubiquitous chemical groups:

-

Carbonyl Group: An oxetane can mimic the dipole moment and hydrogen-bonding capabilities of a carbonyl group.[7] However, it is significantly more stable to metabolic reduction and less prone to nucleophilic attack, enhancing the compound's half-life.[15]

-

gem-Dimethyl Group: gem-Dimethyl groups are often installed to block metabolically labile C-H bonds. While effective, this strategy invariably increases lipophilicity, which can negatively impact solubility and other properties. Replacing a gem-dimethyl unit with an oxetane provides the same steric shielding effect while simultaneously increasing polarity and aqueous solubility—a highly desirable trade-off.[11][16]

Impact on Drug-Like Properties: A Quantitative Analysis

The decision to incorporate an oxetane is driven by its ability to predictably and positively modulate key pharmacokinetic and physicochemical properties. The effects are often profound and can rescue promising compounds from failure.

Table 1: Comparative Physicochemical Properties of Oxetane Analogues

This table summarizes data showing the quantitative impact of replacing a gem-dimethyl group with an oxetane.

| Compound Pair | Original Group | Replacement Group | Aqueous Solubility Change | Metabolic Stability (HLM) | Lipophilicity (LogD) |

| Pair A [16] | gem-Dimethyl | Oxetane | > 4000x increase | Improved | Reduced |

| Pair B [17] | gem-Dimethyl | Oxetane | 4x increase | Improved | Reduced |

| Pair C [5] | Methyl | Oxetane | Significant Increase | Significantly Improved | Comparable |

Data synthesized from multiple sources to illustrate trends.[5][16][17]

Table 2: Modulation of Amine Basicity

The electron-withdrawing nature of the oxetane ring can significantly reduce the basicity (pKa) of adjacent amine groups. This is a crucial tactic for mitigating off-target effects, such as hERG channel inhibition, which is often linked to highly basic amines.

| Compound Series | R Group | Amine pKaH | Rationale/Outcome |

| RSV F Inhibitors [18] | Terminal Amine | 10.4 | High bioaccumulation |

| RSV F Inhibitors [18] | Amine + Oxetane | 8.0 | Reduced Vss, maintained potency |

| BTK Inhibitors [18] | Methyl | 4.0 | Off-target effects |

| BTK Inhibitors [18] | Oxetane | 2.8 | Reduced basicity, improved cell potency |

Case Studies: From Bench to Clinic

The theoretical benefits of oxetanes have been validated in numerous clinical candidates and several approved drugs, cementing their status as a privileged scaffold.

-

Paclitaxel (Taxol®): The most famous oxetane-containing natural product, Taxol, is a cornerstone of cancer chemotherapy.[1][5] While not a classic bioisostere example, the oxetane ring is crucial for orienting adjacent functional groups within the binding pocket of tubulin, contributing to its potent microtubule-stabilizing activity.[6][19]

-

Ziresovir (AK0529): This clinical candidate for the treatment of respiratory syncytial virus (RSV) features an oxetane-substituted piperidine.[3][4] The oxetane was introduced to improve the overall pharmacokinetic profile and activity of the molecule.[5]

-

Fenebrutinib: An investigational Bruton's tyrosine kinase (BTK) inhibitor for multiple sclerosis, fenebrutinib incorporates an oxetane to modulate the basicity of a nearby amine, which is critical for achieving the desired selectivity and safety profile.[3][4]

-

Lanraplenib (GS-9876): A spleen tyrosine kinase (Syk) inhibitor, lanraplenib uses a piperazine-oxetane as a metabolically stable isostere of a more labile morpholine group, improving its drug-like properties.[3][20]

Table 3: Selected Oxetane-Containing Drugs and Clinical Candidates

| Compound | Target | Therapeutic Area | Rationale for Oxetane Inclusion |

| Paclitaxel [5][19] | Tubulin | Oncology | Conformational rigidity, H-bond acceptor[6] |

| Orlistat [5][21] | Pancreatic Lipase | Obesity | Part of the core pharmacophore |

| Rilzabrutinib [18] | BTK | Immunology | Modulate amine basicity, improve physicochemical properties |

| Crenolanib [3][4] | FLT3/PDGFR | Oncology | Improve solubility and pharmacokinetic properties |

| Fenebrutinib [3][4] | BTK | Multiple Sclerosis | Modulate amine basicity to prevent off-target effects |

| Ziresovir [3][4] | RSV Fusion Protein | Infectious Disease | Improve activity and pharmacokinetic profile |

Practical Considerations and Future Directions

A Note on Chemical Stability

While generally stable, a critical field-proven insight is the potential instability of certain β-oxetane carboxylic acids. These compounds can undergo an intramolecular ring-opening followed by cyclization to form the corresponding lactone, sometimes even upon storage at room temperature or during workup.[22][23]

Self-Validating Protocol: To ensure the integrity of these valuable compounds, it is best practice to:

-

Characterize the freshly synthesized acid immediately by ¹H NMR and LC-MS.

-

For storage, convert the acid to its corresponding lithium or sodium salt, or store it as a more stable ester precursor.[22]

-

Re-analyze the compound for purity before use if it has been stored for an extended period as a free acid.

This awareness of a potential liability and the protocol to mitigate it is a hallmark of trustworthy and expert-driven science.

Future Outlook

The application of oxetanes continues to evolve. We are now seeing their incorporation into more advanced drug modalities like PROTACs to enhance solubility and cell permeability.[1] The development of novel building blocks, such as 3,3-difluorooxetanes, offers new ways to fine-tune electronic properties and metabolic stability.[18] Furthermore, the use of AI and machine learning is helping to identify novel oxetane-containing structures with optimized properties, accelerating their integration into drug discovery pipelines.[1]

Conclusion

The oxetane ring has firmly established itself as an indispensable tool in the medicinal chemist's toolbox. Its unique ability to serve as a bioisosteric replacement for problematic functional groups like carboxylic acids, carbonyls, and gem-dimethyl units allows for the rational optimization of drug candidates. By imparting polarity, three-dimensionality, and metabolic stability, the oxetane motif directly addresses some of the most persistent challenges in drug development. The continued innovation in synthetic methodology and a deeper understanding of its structure-property relationships ensure that the significance of oxetane-containing compounds will only continue to grow.

References

-

Membibre, R., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13193–13216. [Link]

-

Jana, S., & Badsara, S. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed, 27626359. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]

-

Jana, S., & Badsara, S. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, 37703901. [Link]

-

Lassalas, P., Oukoloff, K., Makani, V., James, M. J., Tran, V. T., Yao, Y., Huang, L., Vijayendran, K. G., Monti, L., Trojanowski, J. Q., Lee, V. M.-Y., Kozlowski, M. C., Smith, A. B., Brunden, K. R., & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(10), 1046–1051. [Link]

-

Wikipedia contributors. (2023). Paternò–Büchi reaction. Wikipedia. [Link]

-

D'Auria, M. (2011). Paterno buchi reaction. Slideshare. [Link]

-

Lassalas, P., Oukoloff, K., Makani, V., James, M. J., Tran, V. T., Yao, Y., Huang, L., Vijayendran, K. G., Monti, L., Trojanowski, J. Q., Lee, V. M.-Y., Kozlowski, M. C., Smith, A. B., Brunden, K. R., & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. [Link]

-

SciSpace. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. SciSpace. [Link]

-

Taylor, S., & Stepan, A. F. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

-

D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. [Link]

-

Davies, C. D. O., Ford, A., & Bull, J. A. (2020). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 56(46), 6177–6180. [Link]

-

Strele, I., Kaplan, J. A., & Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(23), 10584–10619. [Link]

-

Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., Huang, L., Vijayendran, K., Monti, L., Trojanowski, J. Q., Lee, V. M.-Y., Kozlowski, M. C., Smith, A. B., Brunden, K. R., & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. eScholarship.org. [Link]

-

Neves, W. C., E-E, A., & Douglas, J. J. (2020). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters, 22(17), 6757–6762. [Link]

-

Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Synfacts, 18(09), 0948. [Link]

-

Sklyaruk, J., & Neuhaus, J. D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1323–1385. [Link]

-

Membibre, R., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

-

Liu, D., & Zhu, C. (2021). Synthesis of Oxetanes. Progress in Chemistry. [Link]

-

Membibre, R., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. National Institutes of Health. [Link]

- Marz, L., & Bielefeldt, D. (1989). Process for the preparation of oxetane-3-carboxylic acids.

-

de Souza, A. C. B. V., de Albuquerque, S., F de Souza, T. M., & da Silva, F. de C. (2020). Chemical Space Exploration of Oxetanes. MDPI. [Link]

-

Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. [Link]

-

Vistro, A. M., Nagornova, N. S., & Douglas, J. J. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Chemical Science, 14(23), 6199–6205. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

-

Liu, D., & Zhu, C. (2021). Synthesis of Oxetanes. ResearchGate. [Link]

-

Sklyaruk, J., & Neuhaus, J. D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

-

ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

Sources

- 1. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 9. Paterno buchi reaction | PPTX [slideshare.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. par.nsf.gov [par.nsf.gov]

- 20. mdpi.com [mdpi.com]

- 21. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 23. pubs.acs.org [pubs.acs.org]

spectroscopic analysis (NMR, IR, MS) of 2-Hydroxy-2-(oxetan-3-yl)acetic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid

Executive Summary

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 2-Hydroxy-2-(oxetan-3-yl)acetic acid represents a molecule of significant interest, incorporating a strained oxetane ring, a chiral alpha-hydroxy acid moiety, and multiple hydrogen-bonding functionalities. These features, while promising for modulating physicochemical properties like solubility and metabolic stability, present unique challenges for unambiguous characterization.[1][2][3] This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations detailed herein are designed to provide researchers with a self-validating system for confirming the identity, purity, and structural integrity of this and similar complex small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. Due to the presence of exchangeable protons (hydroxyl and carboxyl), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it allows for the observation of these labile protons, which would otherwise be lost to deuterium exchange in solvents like D₂O or CD₃OD.

¹H NMR Spectroscopy: Mapping the Proton Environment

Theoretical Basis: The chemical shift of each proton is dictated by its local electronic environment. Electronegative atoms, like the oxygens in the oxetane ring and hydroxyl/carboxyl groups, deshield adjacent protons, shifting their resonance downfield (to a higher ppm value). Spin-spin coupling between non-equivalent neighboring protons provides crucial connectivity information.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Carboxyl (-COOH) | ~12.0 - 13.0 | Broad Singlet | N/A | Highly deshielded acidic proton, subject to hydrogen bonding.[4] |

| Hydroxyl (-OH) | ~5.0 - 6.0 | Singlet / Doublet | J may be observed with Hα | Position is concentration-dependent; coupling to Hα may or may not be resolved. |

| Alpha-Proton (Hα) | ~4.1 | Singlet / Doublet | J may be observed with -OH | Adjacent to three electronegative groups (OH, COOH, Oxetane-C3), resulting in a significant downfield shift. |

| Oxetane Protons (Hβ) | ~4.5 - 4.7 | Triplet / Multiplet | ~6-8 Hz | Methylene protons adjacent to the oxetane oxygen are significantly deshielded.[5] |

| Oxetane Protons (Hβ') | ~4.3 - 4.5 | Triplet / Multiplet | ~6-8 Hz | Diastereotopic to Hβ and coupled to Hγ. |

| Oxetane Proton (Hγ) | ~3.2 - 3.5 | Multiplet | Complex | Methine proton at C3 of the oxetane ring, coupled to four other protons (Hα and 2x Hβ). |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of 2-Hydroxy-2-(oxetan-3-yl)acetic acid and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

Tuning and Matching: Ensure the probe is properly tuned to the ¹H frequency and matched to 50 Ω.

-

Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons, including the potentially slow-relaxing carboxyl proton).

-

Number of Scans (NS): 16 (adjust as needed for signal-to-noise).

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

Data Interpretation Workflow

The following diagram illustrates the logical flow for interpreting the resulting ¹H NMR spectrum.

Caption: Workflow for ¹H NMR spectral interpretation.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

Theoretical Basis: ¹³C NMR provides a signal for each unique carbon atom in the molecule. Chemical shifts are highly sensitive to the local electronic environment, with carbons bonded to electronegative atoms appearing further downfield. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxyl (-C OOH) | ~170 - 175 | Carbonyl carbon of a carboxylic acid is highly deshielded.[4][6] |

| Alpha-Carbon (C α) | ~75 - 80 | Carbon bonded to two oxygens (hydroxyl and ether-like from oxetane) and a carbonyl group. |

| Oxetane Carbons (C β) | ~65 - 75 | Carbons adjacent to the oxetane oxygen are deshielded compared to typical sp³ carbons.[7] |

| Oxetane Carbon (C γ) | ~35 - 45 | The C3 carbon of the oxetane ring, shifted downfield by the alpha-hydroxy acid substituent. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.

-

Tuning: Tune the probe to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more (¹³C has low natural abundance, requiring more scans).

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum. Reference the DMSO-d₆ solvent peak to 39.52 ppm.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for qualitative functional group analysis.

Predicted IR Absorptions:

| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | Characteristic of hydrogen-bonded dimers in carboxylic acids.[4][9] |

| O-H Stretch (Alcohol) | 3200 - 3500 | Broad | Will be superimposed on the even broader carboxylic acid O-H stretch. |

| C-H Stretch (sp³) | 2850 - 3000 | Sharp | From the C-H bonds of the oxetane ring and the alpha-carbon. Often appear as "shoulders" on the broad O-H band. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The position indicates a saturated, hydrogen-bonded carboxylic acid.[4][9] |

| C-O Stretch | 1050 - 1300 | Medium-Strong | Multiple C-O stretches are expected from the acid, alcohol, and oxetane ether linkages. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid 2-Hydroxy-2-(oxetan-3-yl)acetic acid onto the crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Basis: Electron Ionization (EI) mass spectrometry bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are detected, providing the molecular weight and valuable structural clues.

Predicted Mass Spectrum (EI):

The molecular weight of C₆H₈O₄ is 144.13 g/mol . The molecular ion peak (M⁺˙) is expected at m/z = 144.

Fragmentation Pathway:

Alpha-cleavage (cleavage of bonds adjacent to an atom with a lone pair, like oxygen) and rearrangements are common fragmentation pathways.[10]

Caption: Predicted EI-MS fragmentation of the target molecule.

Key Expected Fragments:

| m/z | Identity | Rationale |

| 144 | [M]⁺˙ | Molecular Ion |

| 126 | [M-H₂O]⁺˙ | Loss of water from the alcohol and carboxylic acid groups. |

| 99 | [M-COOH]⁺ | Alpha-cleavage resulting in the loss of the carboxyl radical. This is a common fragmentation for carboxylic acids.[10][11] |

| 71 | [C₄H₇O]⁺ | Cleavage of the Cα-Cγ bond, retaining the oxetane ring and hydroxyl group. |

| 45 | [COOH]⁺ | Carboxyl cation fragment.[11] |

Experimental Protocol: GC-MS with EI

-

Derivatization (Crucial for GC): The target molecule is non-volatile and contains polar functional groups. Derivatization is required for Gas Chromatography. A common method is silylation.

-

In a vial, dissolve ~1 mg of the sample in 100 µL of pyridine.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial and heat at 70°C for 30 minutes to form the volatile tris-TMS derivative.

-

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

GC Parameters:

-

Injector: Split/splitless, 250°C.

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: Identify the chromatographic peak for the derivatized analyte. Analyze the corresponding mass spectrum, accounting for the mass of the three TMS groups (3 x 72 = 216 Da) added to the original molecular weight. The molecular ion of the derivatized compound will be at m/z = 144 + 216 = 360.

Integrated Spectroscopic Analysis: A Holistic Confirmation

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from all three methods.

-

IR confirms the presence of the key functional groups (-OH, -COOH, C=O).

-

MS provides the molecular weight and fragmentation patterns consistent with the proposed structure.

-

NMR definitively maps the C-H framework, confirms proton and carbon counts, and establishes connectivity through spin-spin coupling, ultimately providing unambiguous structural proof.

Together, these techniques form a robust, self-validating workflow that ensures the identity and integrity of 2-Hydroxy-2-(oxetan-3-yl)acetic acid, a critical step for any research or development professional.

References

-

Columbia University. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Filo. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 carbon of oxetane, an oxygen-containing saturated heterocycle?. [Link]

-

Scribd. IR Spectra: Acids, Alcohols, Esters. [Link]

-

University of Calgary. INFRARED SPECTROSCOPY (IR). [Link]

-

YouTube. Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). [Link]

-

Scribd. ir spectra of a carboxylic acid, alcohol, and ester. [Link]

-

Wadsworth, J. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx. [Link]

-

SpectraBase. OXETANE-C - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. The chemical shifts and couplings of the oxetane protons. [Link]

-

ResearchGate. Ab Initio study of the Vibrational Spectrum and Geometry of Oxetane. [Link]

-

Collection of Czechoslovak Chemical Communications. One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. [Link]

-

Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

MDPI. Chemical Space Exploration of Oxetanes. [Link]

-

Royal Society of Chemistry. Supplementary Material for Chemical Communications. [Link]

-

Gottlieb, H. E. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Harrison, A. G. & Kallury, R. K. M. R. (1975). Chemical ionization mass spectra of .alpha.-hydroxy carbonyl derivatives. The Journal of Organic Chemistry. [Link]

-

NIH. Oxetane Synthesis via Alcohol C–H Functionalization. [Link]

-

Semantic Scholar. Chemical Space Exploration of Oxetanes. [Link]

-

IIT Kanpur. 13C NMR spectroscopy • Chemical shift. [Link]

-

Human Metabolome Database. 1H NMR Spectrum of Acetic acid. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Human Metabolome Database. 1H NMR Spectrum of Acetic acid in D2O. [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

ResearchGate. General fragmentation pattern and fragment ion notation of mercapturic acid derivatives. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NIST. Acetic acid. [Link]

-

PubMed. Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid... [Link]

-

Chemistry LibreTexts. 2.4: Functional Groups. [Link]

-

Acta Chimica Slovenica. Vibrational Spectroscopic Study of Acetate Group. [Link]

-

MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

-

ResearchGate. Computational study of the infrared spectrum of acetic acid... [Link]

-

ResearchGate. Review: Derivatization in mass spectrometry 2. Acylation. [Link]

-

University of Wisconsin-Madison. NMR Gallery Indexed by NMR Spin Systems. [Link]

-

NIH. Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]

-

PubMed. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity... [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. compoundchem.com [compoundchem.com]

- 7. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. scienceready.com.au [scienceready.com.au]

A Theoretical and Computational Guide to 2-Hydroxy-2-(oxetan-3-yl)acetic Acid: Probing Conformational Landscapes and Physicochemical Properties for Drug Discovery

Abstract

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2][3] As a bioisostere for commonly used functional groups like gem-dimethyl and carbonyls, the introduction of an oxetane ring can enhance aqueous solubility, metabolic stability, and lipophilicity while influencing the basicity of nearby functional groups.[1][2][3] 2-Hydroxy-2-(oxetan-3-yl)acetic acid is a molecule of significant interest as it combines the desirable features of the oxetane ring with a chiral alpha-hydroxy acid moiety, a common pharmacophore. This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Hydroxy-2-(oxetan-3-yl)acetic acid, offering insights into its structural and electronic properties that are critical for rational drug design. This document serves as a roadmap for researchers, scientists, and drug development professionals to computationally characterize this and similar oxetane-containing compounds.

Introduction: The Significance of the Oxetane Moiety in Drug Design

The strategic incorporation of small, strained ring systems has become a powerful tactic in the optimization of lead compounds in drug discovery. The oxetane ring, a four-membered cyclic ether, is a prime example of this approach. Its unique combination of polarity, metabolic stability, and three-dimensional structure makes it an attractive surrogate for other functional groups.[3][4] The replacement of a carbonyl group with an oxetane, for instance, can lead to profound improvements in a molecule's pharmacokinetic profile.[1]

2-Hydroxy-2-(oxetan-3-yl)acetic acid presents a fascinating case study. The interplay between the puckered oxetane ring, the chiral center, the hydroxyl group, and the carboxylic acid function is expected to give rise to a complex conformational landscape governed by intramolecular hydrogen bonding. A thorough understanding of these conformational preferences is paramount for predicting how this molecule will interact with biological targets. This guide outlines a systematic computational approach to elucidate these structural nuances and predict key physicochemical properties.

Conformational Analysis: Unveiling the Three-Dimensional Structure

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For 2-Hydroxy-2-(oxetan-3-yl)acetic acid, the relative orientation of the oxetane, hydroxyl, and carboxylic acid groups is crucial. A comprehensive conformational search is the first step in any theoretical investigation.

Step-by-Step Protocol for Conformational Search

-

Initial Structure Generation: Construct the 3D structure of 2-Hydroxy-2-(oxetan-3-yl)acetic acid using a molecular builder. Generate both (R) and (S) enantiomers.

-

Systematic Conformational Search: Employ a systematic search algorithm, such as a torsional scan around the C-C bond connecting the oxetane and the carboxylic acid, and around the C-O bond of the hydroxyl group. It is also important to consider the puckering of the oxetane ring.

-

Low-Level Optimization: Subject each generated conformer to an initial geometry optimization using a computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G).

-

Clustering and Selection: Group the optimized conformers based on their geometry and energy. Select the unique, low-energy conformers for further, more accurate calculations.

High-Level Quantum Chemical Calculations

Once the relevant conformers have been identified, high-level quantum chemical calculations are necessary to obtain accurate geometric parameters, energies, and other properties. Density Functional Theory (DFT) is the workhorse for such calculations in computational chemistry, offering a good balance between accuracy and computational cost.

Recommended Computational Protocol

-

Geometry Optimization: Optimize the geometry of each selected conformer using a hybrid DFT functional, such as B3LYP or M06-2X, with a Pople-style basis set that includes polarization and diffuse functions (e.g., 6-311++G(d,p)). The M06-2X functional is often recommended for systems where non-covalent interactions, such as hydrogen bonding, are important.

-

Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory for each optimized geometry. This serves two purposes: to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy. The calculated vibrational frequencies can also be used to predict the infrared (IR) and Raman spectra.

-

Solvation Effects: Re-optimize the geometries in the presence of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5] Water is a common choice for simulating a biological environment. Solvation can significantly impact conformational energies and geometries.

-

Final Energy Calculation: For the most accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated method like Møller-Plesset perturbation theory (MP2).

Data Presentation: Key Geometric and Energetic Parameters

The results of these calculations should be summarized in a clear and concise manner.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular H-bond distance (Å) |

| 1 | 0.00 | O=C-C-O: valueH-O-C-C: value | O-H···O=C: value |

| 2 | value | O=C-C-O: valueH-O-C-C: value | O-H···O(oxetane): value |

| 3 | value | O=C-C-O: valueH-O-C-C: value | No H-bond |

Prediction of Spectroscopic Properties

Computationally predicted spectra can be an invaluable tool for the experimental characterization of novel compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.

-